An In-depth Technical Guide to 3-Difluoromethoxy-phenethylamine (3-DFM-PEA)
An In-depth Technical Guide to 3-Difluoromethoxy-phenethylamine (3-DFM-PEA)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction to 3-Difluoromethoxy-phenethylamine
Phenethylamines are a broad class of compounds with a shared chemical backbone that includes many endogenous neurotransmitters, hormones, and a wide array of psychoactive substances.[1] Their pharmacological effects are diverse, ranging from central nervous system stimulants and hallucinogens to antidepressants and appetite suppressants, primarily through modulation of monoamine neurotransmitter systems.[1][2] The introduction of a difluoromethoxy (-OCHF2) group at the meta-position of the phenyl ring is a strategic modification in medicinal chemistry. This group can act as a bioisostere for more common substituents like hydroxyl or methoxy groups, offering potential advantages such as increased metabolic stability and improved membrane permeability.[3][4] The difluoromethyl group's unique electronic properties and its ability to act as a weak hydrogen bond donor can also lead to altered binding interactions with biological targets.[3][5] This guide will explore the predicted characteristics and potential of the novel compound, 3-Difluoromethoxy-phenethylamine.
Core Molecular and Physical Properties
Based on its chemical structure, the fundamental properties of 3-Difluoromethoxy-phenethylamine have been calculated and are presented below.
| Property | Value | Source |
| Molecular Formula | C9H11F2NO | Calculated |
| Molecular Weight | 187.19 g/mol | Calculated |
| IUPAC Name | 2-(3-(difluoromethoxy)phenyl)ethan-1-amine | Nomenclature |
| CAS Number | Not assigned | - |
Proposed Synthesis of 3-Difluoromethoxy-phenethylamine
The synthesis of 3-Difluoromethoxy-phenethylamine can be logically approached via a two-step process starting from the commercially available precursor, 3-hydroxyphenethylamine. The key transformation is the difluoromethylation of the phenolic hydroxyl group.
Synthetic Workflow
The proposed synthetic pathway is illustrated in the diagram below:
Caption: Proposed two-step synthesis of 3-Difluoromethoxy-phenethylamine.
Detailed Experimental Protocol
Step 1: Difluoromethylation of 3-Hydroxyphenethylamine
This protocol is adapted from established methods for the difluoromethylation of phenols.
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Materials:
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3-Hydroxyphenethylamine hydrochloride
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Sodium chlorodifluoroacetate
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Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
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N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
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Nitrogen or Argon gas
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Standard glassware for organic synthesis
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-
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-hydroxyphenethylamine hydrochloride (1.0 eq) and the chosen base (K2CO3, 2.5 eq or Cs2CO3, 2.0 eq).
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Add anhydrous DMF or MeCN to the flask to create a stirrable suspension.
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Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the reaction mixture in one portion.
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Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
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Step 2: Purification of 3-Difluoromethoxy-phenethylamine
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Materials:
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Crude 3-Difluoromethoxy-phenethylamine
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Silica gel for column chromatography
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Eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking)
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Hydrochloric acid (in a suitable solvent like isopropanol or ether for salt formation)
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-
Procedure:
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
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Combine the fractions containing the pure product and evaporate the solvent.
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For easier handling and storage, the freebase can be converted to its hydrochloride salt. Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete.
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Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield pure 3-Difluoromethoxy-phenethylamine hydrochloride.
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Predicted Pharmacological Profile and Research Applications
The pharmacological profile of 3-DFM-PEA is predicted to be influenced by both the phenethylamine core and the novel difluoromethoxy substituent.
Mechanism of Action
Substituted phenethylamines typically exert their effects by interacting with monoamine transporters (for dopamine, norepinephrine, and serotonin) and various G-protein coupled receptors (GPCRs), particularly serotonin receptors.[1][6] The specific substitution pattern on the phenyl ring dictates the primary targets and the nature of the interaction (e.g., agonist, antagonist, or reuptake inhibitor).
The Role of the Difluoromethoxy Group
The replacement of a methoxy group with a difluoromethoxy group is known to:
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Increase Metabolic Stability: The C-F bonds are stronger than C-H bonds, making the difluoromethoxy group more resistant to oxidative metabolism, which could lead to a longer biological half-life compared to its methoxy analog.[4]
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Modulate Lipophilicity: The difluoromethoxy group generally increases lipophilicity, which can enhance passage across the blood-brain barrier.[3]
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Alter Receptor Binding: The electronic properties of the difluoromethoxy group differ from a methoxy group, which can alter the binding affinity and selectivity for various receptors and transporters.[5]
Given these properties, 3-DFM-PEA is a compelling candidate for investigation as a modulator of monoaminergic systems with a potentially unique pharmacokinetic and pharmacodynamic profile.
Potential Research Applications
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Neurotransmitter Transporter Interactions: 3-DFM-PEA should be evaluated for its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin.[6]
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GPCR Activity Screening: The compound should be screened against a panel of GPCRs, with a focus on serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (e.g., D1-D5) receptors to determine its agonist or antagonist activity.[7][8]
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In Vivo Behavioral Studies: Should in vitro studies reveal significant activity, further investigation in animal models could explore its effects on locomotion, mood, and cognition.[9]
Proposed In Vitro Experimental Workflow
To characterize the biological activity of newly synthesized 3-DFM-PEA, the following experimental workflow is proposed:
Caption: In Vitro workflow for the pharmacological characterization of 3-DFM-PEA.
Neurotransmitter Transporter Binding and Uptake Assays
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Objective: To determine the affinity of 3-DFM-PEA for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and its ability to inhibit neurotransmitter uptake.
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Methodology:
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Binding Assays: Competitive radioligand binding assays using cell membranes expressing the respective human transporters and specific radioligands (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, and [3H]citalopram for SERT).
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Uptake Assays: Functional assays using cells expressing the transporters to measure the inhibition of radiolabeled neurotransmitter uptake (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
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GPCR Activation Assays
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Objective: To assess the agonist or antagonist activity of 3-DFM-PEA at key CNS G-protein coupled receptors.
-
Methodology:
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Calcium Flux Assays: For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C), measure changes in intracellular calcium levels in response to the compound.
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cAMP Assays: For Gs or Gi-coupled receptors (e.g., dopamine receptors, 5-HT1A), measure the stimulation or inhibition of cyclic AMP production.
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β-Arrestin Recruitment Assays: To detect receptor activation independent of G-protein signaling.[8]
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Conclusion
3-Difluoromethoxy-phenethylamine represents an intriguing, yet uncharacterized, molecule with the potential for novel neuropharmacological activity. The strategic inclusion of the difluoromethoxy group suggests it may possess favorable properties for a CNS-active agent, including enhanced metabolic stability. The proposed synthetic route is feasible based on established chemical methodologies. The outlined in vitro experimental workflow provides a clear path for the initial characterization of its biological activity. Further research into this and related compounds could provide valuable insights into the structure-activity relationships of substituted phenethylamines and may lead to the discovery of new chemical probes or therapeutic leads.
References
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- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
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- Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
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- Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). PMC.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing).
- Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter. (2010). PubMed.
- Phenethylamine. In Wikipedia.
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